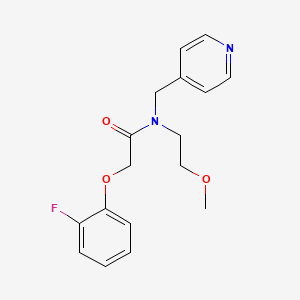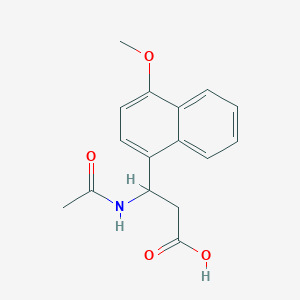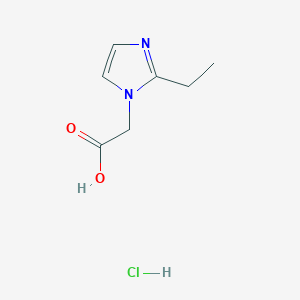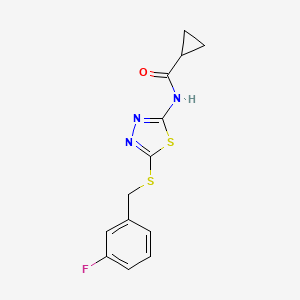
2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide, also known as FMPA, is a chemical compound that has gained significant attention in the field of scientific research. FMPA is a small molecule that can be synthesized in the laboratory, and its unique properties make it a valuable tool for understanding various biological processes.
Wissenschaftliche Forschungsanwendungen
Fluoroionophores for Metal Cation Sensing
A study on fluoroionophores derived from diamine-salicylaldehyde (DS) derivatives has shown that compounds with pyridine moieties can specifically chelate metal cations like Zn^2+ in various solutions. This behavior indicates a potential application of similar structures, including 2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide, in the development of selective metal cation sensors, which could be useful in environmental monitoring and bioimaging. The anionic-dependent metal binding behavior, facilitated by the pyridine moiety, supports extra intermolecular metal-fluorophore complexation, showing promise for cellular metal staining using general fluorescence and ratio fluorescence methods (Hong et al., 2012).
Antiproliferative Activity in Cancer Research
Research on pyridine linked thiazole derivatives has revealed compounds with significant antiproliferative activity against various cancer cell lines, including liver carcinoma (HepG2) and breast cancer (MCF-7). These studies indicate that structural analogs of 2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide may possess potential as anticancer agents, providing a foundation for further exploration in drug discovery aimed at targeted cancer therapies. The ability of these compounds to inhibit cancer cell proliferation, with IC50 values in a competitive range compared to standard treatments, underscores their importance in medicinal chemistry and oncology (Alqahtani & Bayazeed, 2020).
Radioligands for Neuroimaging
The synthesis of radioligands like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[^18F]fluoromethyl-5-methoxybenzyl)acetamide highlights the utility of fluorophenoxy compounds in the development of tools for neuroimaging. These compounds, designed to target peripheral benzodiazepine receptors (PBR), are useful for visualizing PBR density in various brain regions using positron emission tomography (PET). Such radioligands provide valuable insights into neuroinflammation, neurodegeneration, and the potential for diagnosing and monitoring neurological disorders. The ability to synthesize these compounds with specific radioactivity suitable for in vivo imaging demonstrates the importance of fluorophenoxy derivatives in advancing neuroscientific research and clinical diagnostics (Zhang et al., 2003).
Eigenschaften
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-methoxyethyl)-N-(pyridin-4-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-22-11-10-20(12-14-6-8-19-9-7-14)17(21)13-23-16-5-3-2-4-15(16)18/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWYTYMYNRNYSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CC=NC=C1)C(=O)COC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-3-butoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2915484.png)
![2-[4-(2,6-Dichlorobenzenesulfonamido)phenyl]acetic acid](/img/structure/B2915485.png)

![3-(4-ethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2915489.png)
![1-(4-Chlorobenzyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea](/img/structure/B2915490.png)
![(Z)-methyl 2-(2-((4-(N,N-dimethylsulfamoyl)benzoyl)imino)-5,7-dimethylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2915492.png)


![1-(4-bromophenyl)-3-hydroxy-3-(4-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2915498.png)

![Tert-butyl N-[(3R,4R)-3-(aminomethyl)-1-benzylpiperidin-4-yl]carbamate](/img/structure/B2915501.png)